(R)-2-Amino-2-(4-methoxyphenyl)ethanol

Asymmetric Synthesis Chiral Auxiliary Neuroscience

Essential chiral β-amino alcohol for stereospecific synthesis. The (R)-enantiomer (CAS 100929-33-7) is non-substitutable with racemic (CAS 138713-55-0) or (S)-form (CAS 191109-48-5) due to inverted stereoselectivity. Validated as a key intermediate for AMPA receptor antagonists (e.g., IKM-159) and Ugi reactions. Ensure procurement of the correct enantiopure form for reliable asymmetric results. Check availability for your neuroscience or medicinal chemistry program.

Molecular Formula C9H13NO2
Molecular Weight 167.208
CAS No. 100929-33-7
Cat. No. B2358534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(4-methoxyphenyl)ethanol
CAS100929-33-7
Molecular FormulaC9H13NO2
Molecular Weight167.208
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CO)N
InChIInChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1
InChIKeyOZNSMUSCZYUFHD-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-2-Amino-2-(4-methoxyphenyl)ethanol (CAS: 100929-33-7) for Asymmetric Synthesis and Chiral Research


(R)-2-Amino-2-(4-methoxyphenyl)ethanol (CAS: 100929-33-7) is a chiral β-amino alcohol that functions as a versatile building block and chiral auxiliary in asymmetric synthesis [1]. This compound is characterized by a central chiral carbon bonded to a 4-methoxyphenyl group, a primary amino group, and a hydroxymethyl moiety, with a molecular formula of C9H13NO2 and a molecular weight of 167.20 g/mol [2]. It is commercially available in purities ranging from 95% to ≥97% from multiple suppliers .

Why Substituting (R)-2-Amino-2-(4-methoxyphenyl)ethanol with Its Enantiomer or Racemate Compromises Experimental Reproducibility


Generic substitution of (R)-2-Amino-2-(4-methoxyphenyl)ethanol (CAS: 100929-33-7) with its (S)-enantiomer (CAS: 191109-48-5) or the racemic mixture (CAS: 138713-55-0) is not scientifically equivalent due to well-documented differences in stereochemical outcomes and biological activity [1][2]. The (R)-enantiomer is specifically employed as a chiral auxiliary to access distinct stereoisomers of target molecules, and substitution with the (S)-form would invert stereoselectivity, leading to the opposite or inactive enantiomer of the final product [1]. Furthermore, racemic mixtures introduce ambiguity in stereochemical studies and are not suitable for applications requiring enantiopure materials, as evidenced by the differential neuroactivity observed between (2R)- and (2S)-IKM-159 synthesized using this auxiliary [2].

Quantitative Differentiation of (R)-2-Amino-2-(4-methoxyphenyl)ethanol (CAS: 100929-33-7) from In-Class Analogs


Enantioselective Synthesis of Neuroactive IKM-159: Differential Yields and Biological Activity vs. S-Enantiomer

The (R)-enantiomer of 2-amino-2-(4-methoxyphenyl)ethanol was employed as a chiral auxiliary in an 18-step asymmetric synthesis of the AMPA receptor antagonist IKM-159, enabling the preparation of both (2R)- and (2S)-IKM-159 in distinct yields of 0.70% and 1.5%, respectively [1]. Critically, subsequent in vivo and in vitro assays demonstrated that only the (2R)-enantiomer of IKM-159 reproduced the biological activity of the racemic mixture, whereas the (2S)-enantiomer was completely inactive in both behavioral and electrophysiological tests [1].

Asymmetric Synthesis Chiral Auxiliary Neuroscience AMPA Receptor Antagonist

Chiral Auxiliary Efficiency in Ugi Four-Component Coupling: (R)-Enantiomer Enables Diastereoselective α-Amino Acid Synthesis

In a Ugi four-component coupling (U4CC) reaction, (R)-2-amino-2-(4-methoxyphenyl)ethanol was used as an optically active amine component to construct α-amino acid frameworks in a stereoselective manner [1]. The reaction with benzyl isocyanide, 2,2-dimethylpropionaldehyde, and octanoic acid produced a diastereomeric mixture that was converted to diastereomerically pure morpholinone 13 in three steps (acetylation, N-Boc formation, alkaline methanolysis). This ultimately led to (2S)-N-octanoyl-tert-leucine (15) in 14% overall yield over 6 steps [1].

Multicomponent Reactions Ugi Reaction α-Amino Acid Synthesis Stereoselective Synthesis

Comparative Procurement Data: (R)- vs. (S)-Enantiomer Purity and Availability

Commercially, (R)-2-amino-2-(4-methoxyphenyl)ethanol (CAS: 100929-33-7) is offered with standard purities of 95% or ≥97% from multiple suppliers, with batch-specific QC documentation including NMR, HPLC, and GC . The (S)-enantiomer (CAS: 191109-48-5) is also commercially available, but with similar purity specifications (95%) and often at higher price points per unit mass [1].

Procurement Enantiopurity Supply Chain Quality Control

Monoamine Oxidase (MAO) Inhibitory Activity: Racemic Mixture Shows Dose-Dependent Effects

The racemic mixture (±)-2-amino-2-(4-methoxyphenyl)ethanol (CAS: 138713-55-0) has been evaluated for monoamine oxidase (MAO) inhibitory activity . In Warburg studies, members of the (±)-4-methoxy-β-hydroxyphenethylamine series, including the primary amine (±)-2-amino-2-(4-methoxyphenyl)ethanol, partially prevented reserpine-induced hypothermia in mice and inhibited MAO in a dose-dependent manner . The primary amine exhibited intermediate activity between the more potent secondary amine and the less active tertiary amine .

Pharmacology Monoamine Oxidase Inhibition Neurochemistry Reserpine Antagonism

Optimal Research and Industrial Applications for (R)-2-Amino-2-(4-methoxyphenyl)ethanol (CAS: 100929-33-7) Based on Quantitative Evidence


Asymmetric Synthesis of AMPA Receptor Antagonists and Related Neuroactive Molecules

Use as a chiral auxiliary in multi-step asymmetric syntheses targeting AMPA receptor antagonists, such as IKM-159. The (R)-enantiomer is essential for accessing the biologically active (2R)-stereoisomer of IKM-159, as demonstrated by the inactivity of the (2S)-counterpart in both behavioral and electrophysiological assays [1]. This application is critical for neuroscience research programs developing subtype-selective iGluR ligands for studying CNS disorders.

Stereoselective Multicomponent Reactions for α-Amino Acid Synthesis

Employ as an optically active amine component in Ugi four-component coupling (U4CC) reactions to construct α-amino acid frameworks stereoselectively. The (R)-enantiomer enables the synthesis of diastereomerically pure morpholinone intermediates and ultimately yields α-amino acids such as (2S)-N-octanoyl-tert-leucine in 14% overall yield over 6 steps [2]. This scenario is suitable for medicinal chemistry and peptide mimetic discovery programs requiring efficient access to non-natural amino acids.

Chiral Building Block for Custom Asymmetric Syntheses

Utilize as a chiral building block in the construction of complex molecules where stereochemical control is paramount. The presence of both amino and hydroxyl functional groups, combined with the rigid chiral center, makes it a valuable intermediate for synthesizing diverse chiral scaffolds [3]. This scenario is relevant for academic and industrial laboratories engaged in custom asymmetric synthesis, particularly when mild auxiliary removal conditions are desired.

Neurochemical Studies of Monoamine Oxidase Inhibition

The racemic mixture (±)-2-amino-2-(4-methoxyphenyl)ethanol has demonstrated dose-dependent MAO inhibitory activity and partial prevention of reserpine-induced hypothermia in mice . While data for the pure (R)-enantiomer are not available, the racemic compound may serve as a starting point for neurochemical investigations or as a reference standard in assays where stereospecificity is not the primary focus.

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